Chlorure de tributylétain

Vue d'ensemble

Description

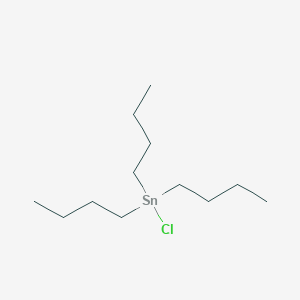

Le chlorure de tributylétain est un composé organoétain de formule chimique (C₄H₉)₃SnCl. Il se présente sous la forme d'un liquide visqueux incolore soluble dans les solvants organiques. Ce composé est largement utilisé dans diverses applications industrielles en raison de ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Tributyltin chloride has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of fluorinated stannanes and other organotin compounds.

Medicine: It is used in the preparation of medical intermediates and as a catalyst in polymerization reactions.

Industry: It is employed in the production of antifouling agents, algicides, and bactericides.

Mécanisme D'action

Target of Action

Tributyltin chloride (TBT) is recognized as an endocrine-disrupting chemical (EDC). Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play a crucial role in regulating a range of reproductive, developmental, and metabolic pathways at the organism level .

Mode of Action

TBT’s mode of action is primarily through its interaction with RXR and PPARγ. This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level . It is also suggested that TBT activates the PPARγ/RXR complex through binding of the RXR domain .

Biochemical Pathways

TBT’s interaction with RXR and PPARγ triggers a cascade of events affecting various biochemical pathways. This includes altering reproductive, developmental, and metabolic pathways . The exact biochemical pathways affected by TBT are still under investigation.

Pharmacokinetics

It is known that tbt compounds have a low water solubility and high fat solubility, tending to absorb more readily to organic matter in soils or sediment . This suggests that TBT may have significant bioavailability and potential for bioaccumulation.

Result of Action

The interaction of TBT with RXR and PPARγ leads to alterations in reproductive, developmental, and metabolic pathways. This can result in endocrine-type responses, such as obesity and reproductive abnormalities . In addition, TBT has been shown to induce apoptosis in certain cell types .

Action Environment

TBT is a persistent organic pollutant, especially hazardous to marine ecosystems . It was used as a biocide in anti-fouling paints applied to the hulls of oceangoing vessels . TBT-induced responses are known to occur at very low concentrations for molluscs, and more recently, this has also been observed in fish species . The environmental persistence of TBT and its impact on various species highlight the influence of environmental factors on its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

The role of Chlorotributylstannane in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is diverse, ranging from binding to modulation of activity

Cellular Effects

Chlorotributylstannane has been observed to influence various types of cells and cellular processes. It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which Chlorotributylstannane exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of Chlorotributylstannane involves its interactions at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorotributylstannane can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Chlorotributylstannane can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Chlorotributylstannane is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Chlorotributylstannane is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Chlorotributylstannane and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Le chlorure de tributylétain est généralement préparé par une réaction de redistribution impliquant le tétrachlorure d'étain et le tétrabutylétain. La réaction peut être représentée comme suit : [ 3 (C₄H₉)₄Sn + SnCl₄ \rightarrow 4 (C₄H₉)₃SnCl ] Cette réaction est réalisée dans des conditions contrôlées pour assurer l'obtention du produit souhaité . Les méthodes de production industrielles font souvent appel au séchage sous vide et au lavage pour obtenir une pureté élevée .

Analyse Des Réactions Chimiques

Le chlorure de tributylétain subit diverses réactions chimiques, notamment :

Hydrolyse : il s'hydrolyse pour former l'oxyde de tributylétain.

Réactions de substitution : Il peut réagir avec des halogénures d'alkyle, d'aryle ou de vinyle fluorés en utilisant des catalyseurs au zinc ou au cadmium par des réactions de type Barbier.

Réactions de couplage : Il est utilisé dans des réactions de couplage catalysées au palladium avec des chlorures d'acide pour former divers composés organiques.

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse de stannanes fluorés et d'autres composés organoétains.

Industrie : Il est utilisé dans la production d'agents antifouling, d'algicides et de bactéricides.

Mécanisme d'action

Le this compound exerce ses effets principalement par des interactions avec les récepteurs nucléaires, notamment le récepteur X des rétinoïdes et le récepteur activé par les proliférateurs de peroxysomes γ. Ces interactions modifient diverses voies reproductives, développementales et métaboliques au niveau de l'organisme . L'événement déclencheur moléculaire du composé implique la liaison à ces récepteurs, ce qui entraîne des effets biologiques en aval .

Comparaison Avec Des Composés Similaires

Le chlorure de tributylétain fait partie d'une classe plus large de composés organoétains, qui comprennent :

Oxyde de tributylétain : Il est couramment utilisé dans les peintures marines comme agent antifouling.

Hydrure de tributylétain : Il est utilisé en synthèse organique pour des réactions de réduction.

Acétate de tributylétain : Il est utilisé dans diverses applications industrielles.

Le this compound est unique en raison de ses interactions spécifiques avec les récepteurs nucléaires et de son utilisation répandue dans les milieux industriels et de recherche.

Propriétés

IUPAC Name |

tributylstannanylium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+](CCCC)CCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-22-9 | |

| Record name | Tributyltin chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant advantage of using Chlorotributylstannane in the synthesis of alkynylsilanes and alkynylstannanes?

A: Chlorotributylstannane, alongside Chlorotrimethylsilane, allows for a novel and efficient synthesis of alkynylsilanes and alkynylstannanes when reacting with alkynylmagnesium bromides. [] This method stands out due to its readily available and cost-effective starting materials, straightforward procedures, and high yields. []

Q2: Can Chlorotributylstannane be used in reactions involving ultrasound?

A: Yes, research shows that Chlorotributylstannane is effectively used in ultrasound-promoted Barbier-type reactions. This method facilitates a convenient and stereoselective preparation of various allylstannanes in excellent yields by reacting with allyl halides under ultrasound. [, ]

Q3: Beyond its use in synthesizing alkynylsilanes and allylstannanes, does Chlorotributylstannane have other applications in organic synthesis?

A: Research indicates that Chlorotributylstannane, along with Hexabutyldistannoxane, acts as a catalyst in the synthesis of dialkyl carbonates. [] This heterogeneous reaction involves reacting solid potassium carbonate with alkyl bromides in solvents like dimethylformamide or dimethylsulfoxide. Notably, the catalytic efficiency is further enhanced when Chlorotributylstannane is used in a mixed system with 18-Crown-6, even in less polar solvents. []

Q4: What analytical techniques are employed to identify and quantify Chlorotributylstannane and other organotin compounds in materials like PVC plastics?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of Chlorotributylstannane and other organotin compounds in complex matrices. [] The method involves dissolving the sample, derivatizing the target compounds with sodium tetraethylborate, and analyzing the extracted derivatives using GC-MS. [] This technique provides qualitative and quantitative information through Total Ion Chromatograms and Selected Ion Chromatograms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)